1-(4-Bromophenyl)-2-methylpropan-1-one
Overview
Description
1-(4-Bromophenyl)-2-methylpropan-1-one is an organic compound with the molecular formula C10H11BrO It is a ketone derivative, characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a methylpropanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Bromophenyl)-2-methylpropan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-bromotoluene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:
C6H4BrCH3+CH3COClAlCl3C6H4BrCOCH3+HCl
Industrial Production Methods
Industrial production of this compound typically involves large-scale Friedel-Crafts acylation reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
Oxidation: 4-bromobenzoic acid.
Reduction: 1-(4-bromophenyl)-2-methylpropan-1-ol.
Substitution: Products depend on the nucleophile used, such as 4-methoxyphenyl-2-methylpropan-1-one or 4-cyanophenyl-2-methylpropan-1-one.
Scientific Research Applications
1-(4-Bromophenyl)-2-methylpropan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-2-methylpropan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The bromine atom and the ketone group play crucial roles in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)-2-methylpropan-1-one: Similar structure with a chlorine atom instead of bromine.
1-(4-Fluorophenyl)-2-methylpropan-1-one: Contains a fluorine atom in place of bromine.
1-(4-Methylphenyl)-2-methylpropan-1-one: Has a methyl group instead of bromine.
Uniqueness
1-(4-Bromophenyl)-2-methylpropan-1-one is unique due to the presence of the bromine atom, which imparts distinct chemical properties such as increased reactivity in substitution reactions and potential biological activities. The bromine atom also influences the compound’s physical properties, such as boiling point and solubility.
Properties
IUPAC Name |
1-(4-bromophenyl)-2-methylpropan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-7(2)10(12)8-3-5-9(11)6-4-8/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFLKZHWZXWOEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70567852 | |
Record name | 1-(4-Bromophenyl)-2-methylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70567852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49660-93-7 | |
Record name | 1-(4-Bromophenyl)-2-methyl-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=49660-93-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Bromophenyl)-2-methylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70567852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-Bromophenyl)-2-methylpropan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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